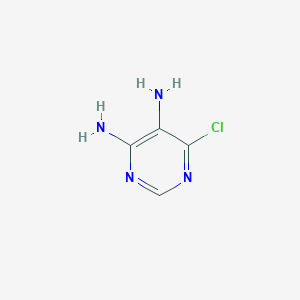

6-Chloropyrimidine-4,5-diamine

Overview

Description

6-Chloropyrimidine-4,5-diamine is a heterocyclic aromatic compound with the molecular formula C4H5ClN4. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-4,5-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols and the product is isolated using an organic solvent . The process can be summarized as follows:

Starting Material: 2,4-diamino-6-hydroxypyrimidine

Chlorinating Agent: Phosphorus oxychloride

Quenching Agent: Alcohols (e.g., methanol)

Solvent: Organic solvents (e.g., tetrahydrofuran)

Industrial Production Methods: In industrial settings, the preparation method involves similar steps but on a larger scale. The use of safer quenching agents and efficient separation techniques ensures higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrimidine-4,5-diamine undergoes various chemical reactions, including:

Oxidation: Conversion to pyrimidine N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the nitro group to an amino group under catalytic hydrogenation conditions.

Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide

Reducing Agents: Catalytic hydrogenation (Pd/C, H2)

Nucleophiles: Amines, alcohols

Major Products:

Oxidation: Pyrimidine N-oxides

Reduction: Aminopyrimidines

Substitution: Various substituted pyrimidines

Scientific Research Applications

6-Chloropyrimidine-4,5-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloropyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,6-Dichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.

2,6-Dichloropyrazine: A related diazine with chlorine atoms at different positions, showing distinct chemical behavior.

1,3-Dichloroisoquinoline: An isoquinoline derivative with similar substitution patterns but different ring structure.

Uniqueness of 6-Chloropyrimidine-4,5-diamine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Chloropyrimidine-4,5-diamine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position of the pyrimidine ring and two amino groups at the 4 and 5 positions. Its molecular formula is with a molecular weight of approximately 162.56 g/mol. The structural characteristics suggest potential interactions with various biological targets, particularly proteins involved in cellular processes.

Inhibition of Heat Shock Protein 90 (Hsp90)

One of the most significant findings regarding this compound is its role as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein that assists in the proper folding and functioning of many client proteins, including those involved in cancer progression. Studies indicate that this compound interacts with the ATP-binding site of Hsp90, disrupting its function and promoting apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity | Target | Mechanism of Action |

|---|---|---|

| Hsp90 Inhibition | Hsp90 | Disruption of ATP binding leading to apoptosis |

| Antimicrobial Activity | Various Microbes | Inhibition of microbial growth |

| Potential Antiviral Properties | RNA Viruses | Mechanistic studies ongoing |

Antimicrobial Properties

Research has also indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus saprophyticus. The structural modifications in these derivatives can enhance their bioactivity against specific microbial strains .

Case Studies and Research Findings

- Cancer Research : A study focusing on the inhibition of Hsp90 revealed that compounds structurally related to this compound could effectively reduce tumor growth in preclinical models. The mechanism involves destabilizing client proteins essential for tumor survival.

- Antimicrobial Screening : A series of synthesized derivatives were tested against various bacterial strains. Among them, certain compounds demonstrated significant inhibitory effects on S. aureus, suggesting a potential pathway for developing new antimicrobial agents .

- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of various derivatives has been explored to determine how structural changes impact biological activity. For example, modifications at the amino groups or variations in halogen substitution have been shown to influence both Hsp90 inhibition and antimicrobial efficacy .

Properties

IUPAC Name |

6-chloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFICAUILKARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063410 | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-98-7 | |

| Record name | 6-Chloro-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-Chloro-4,5-diaminopyrimidine a useful starting material for synthesizing substituted purines?

A1: 6-Chloro-4,5-diaminopyrimidine possesses a reactive chlorine atom at the 6th position and two amino groups at the 4th and 5th positions. This unique arrangement enables a two-step synthetic route to diversely substituted purines.

- Step 1: Cyclization: The research demonstrates that 6-Chloro-4,5-diaminopyrimidine reacts with various arylcarboxylic acids or aryl chlorides to form a cyclized intermediate. []

- Step 2: Substitution: This intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with amines and alkoxides or palladium-catalyzed amination at the 6th position, ultimately yielding the desired 6,8-disubstituted purines. []

Q2: What are the advantages of the two-step synthetic method described in the research paper?

A2: The research highlights several advantages of this synthetic method: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.